5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyl group, a pyrazine ring, an azetidine ring, and an oxazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl₄), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . This method yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar pyrazine and carboxamide structure but differ in the aryl group and the presence of a thiophene ring.
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound features a similar azetidine and pyrazine structure but includes a tert-butoxycarbonyl group.
Uniqueness
5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a phenyl group, pyrazine ring, azetidine ring, and oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H15N5O2 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
5-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c23-17(14-8-15(24-21-14)12-4-2-1-3-5-12)20-13-10-22(11-13)16-9-18-6-7-19-16/h1-9,13H,10-11H2,(H,20,23) |
InChI Key |
ZIWQZPBEVRWYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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